1,3-Dimethyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide
CAS No.: 938018-19-0
Cat. No.: VC8324797
Molecular Formula: C16H17N5O
Molecular Weight: 295.34 g/mol
* For research use only. Not for human or veterinary use.
![1,3-Dimethyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide - 938018-19-0](/images/structure/VC8324797.png)
Specification
CAS No. | 938018-19-0 |
---|---|
Molecular Formula | C16H17N5O |
Molecular Weight | 295.34 g/mol |
IUPAC Name | 1,3-dimethyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carbohydrazide |
Standard InChI | InChI=1S/C16H17N5O/c1-9-4-6-11(7-5-9)13-8-12(16(22)19-17)14-10(2)20-21(3)15(14)18-13/h4-8H,17H2,1-3H3,(H,19,22) |
Standard InChI Key | RCXZQGXAAZDQOM-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C)C)C(=C2)C(=O)NN |
Canonical SMILES | CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C)C)C(=C2)C(=O)NN |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound belongs to the pyrazolo[3,4-b]pyridine family, characterized by a fused bicyclic system of pyrazole and pyridine rings. Key structural features include:
-
Pyrazole ring: Methyl groups at N1 and C3 positions.
-
Pyridine ring: A p-tolyl (4-methylphenyl) group at C6.
-
Carbohydrazide functional group: At C4, enabling nucleophilic reactivity .
Table 1: Fundamental Chemical Descriptors
The p-tolyl group enhances lipophilicity, potentially improving membrane permeability in biological systems .
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves multi-step reactions starting from pyrazolo[3,4-b]pyridine precursors. A representative protocol adapted from analogous compounds includes :
Intermediate Formation
-
Carboxylic Acid Synthesis: Hydrolysis of a nitrile precursor (e.g., 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile) under basic conditions yields the corresponding carboxylic acid.
-
Esterification: Reaction with methanol in the presence of sulfuric acid produces the methyl ester.
-
Carbohydrazide Formation: Hydrazine hydrate treatment converts the ester to the carbohydrazide derivative.
Table 2: Reaction Conditions for Key Steps
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Carboxylic acid | NaOH (10%), ethanol, reflux, 3 h | 81 |
Methyl ester | H₂SO₄, methanol, reflux, 3 h | 70 |
Carbohydrazide | NH₂NH₂·H₂O, ethanol, reflux, 2 h | 75 |
Spectroscopic Characterization
-
IR Spectroscopy: Strong absorption at 1666 cm⁻¹ confirms the C=O stretch of the carbohydrazide group .
-
¹H-NMR: Signals at δ 2.74 (s, 3H, CH₃) and δ 7.25–7.65 (m, 4H, p-tolyl) validate methyl and aromatic protons .
Physicochemical Properties
Solubility and Stability
-
Solubility: Limited aqueous solubility due to the hydrophobic p-tolyl group; soluble in polar aprotic solvents (e.g., DMSO, DMF) .
-
Thermal Stability: Decomposes above 240°C, as indicated by melting point data .
Reactivity
The carbohydrazide moiety (-CONHNH₂) participates in:
-
Schiff base formation with aldehydes/ketones.
-
Cyclocondensation with diketones to form heterocycles like oxadiazoles .
Biological Activity and Applications
Kinase Modulation
Analogous compounds (e.g., N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides) inhibit serum/glucocorticoid-regulated kinase (SGK1), suggesting potential utility in treating inflammatory disorders .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume